

Application Note: Synthesis of N-(3,4-dichlorophenyl)-1-indolinecarboxamide[1][2]

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Compound of Interest

Compound Name: *N*-(3,4-dichlorophenyl)-1-indolinecarboxamide

CAS No.: 89731-82-8

Cat. No.: B5606305

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Abstract

This application note details the optimized synthesis of **N-(3,4-dichlorophenyl)-1-indolinecarboxamide**, a urea derivative featuring a privileged indoline scaffold.[1][2] The protocol prioritizes the isocyanate addition route due to its high atom economy, mild reaction conditions, and minimal byproduct formation. Alternative activation strategies using 1,1'-Carbonyldiimidazole (CDI) are provided for scenarios where isocyanate reagents are restricted.[2] This guide includes mechanistic insights, step-by-step experimental protocols, and safety considerations for handling reactive electrophiles.

Introduction & Retrosynthetic Analysis

The target molecule, **N-(3,4-dichlorophenyl)-1-indolinecarboxamide**, belongs to a class of N,N'-disubstituted ureas often explored for their biological activity as kinase inhibitors, herbicides (e.g., diuron analogues), and enzyme modulators.[2]

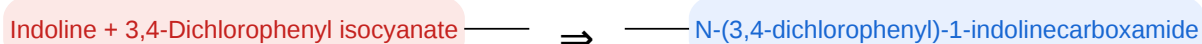
The synthesis is best approached via a convergent disconnection at the urea carbonyl.[2] The nitrogen atom of the indoline ring (N1) is a secondary amine and acts as a potent nucleophile.

The 3,4-dichlorophenyl moiety is electron-deficient, making the corresponding isocyanate highly electrophilic.[2]

Retrosynthetic Scheme

The logical disconnection involves breaking the carbonyl-nitrogen bond, revealing two primary precursors:[2]

- Indoline (Nucleophile): A secondary cyclic amine.[2]
- 3,4-Dichlorophenyl isocyanate (Electrophile): A reactive heterocumulene.[2]



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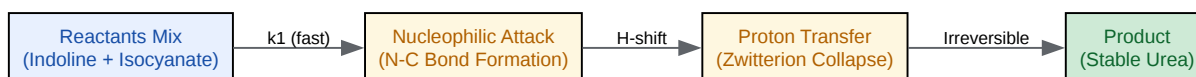
Figure 1: Retrosynthetic disconnection of the target urea.[1][2]

Experimental Protocols

Method A: Isocyanate Addition (Gold Standard)

This method is preferred for its operational simplicity and high yield. The reaction proceeds via the nucleophilic attack of the indoline nitrogen onto the central carbon of the isocyanate group.[2]

Reaction Mechanism: The lone pair on the indoline nitrogen attacks the electrophilic carbon of the isocyanate.[2] This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable urea.



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Figure 2: Mechanistic pathway for urea formation via isocyanate addition.[1][2]

Materials Table

Reagent	CAS No.	MW (g/mol)	Equiv.[2][3][4] [5]	Role
Indoline	496-15-1	119.17	1.0	Nucleophile
3,4-Dichlorophenyl isocyanate	102-36-3	188.01	1.05	Electrophile
Dichloromethane (DCM)	75-09-2	84.93	-	Solvent
Triethylamine (Optional)	121-44-8	101.19	0.1	Base Catalyst

Step-by-Step Procedure

- Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
- Solubilization: Add Indoline (1.19 g, 10.0 mmol) and anhydrous DCM (20 mL) to the flask. Stir until fully dissolved.
 - Note: If the indoline is supplied as a hydrochloride salt, add 1.1 equivalents of Triethylamine (TEA) to liberate the free base.[2]
- Addition: Dissolve 3,4-Dichlorophenyl isocyanate (1.97 g, 10.5 mmol) in DCM (10 mL). Add this solution dropwise to the stirring indoline solution over 15 minutes at Room Temperature (20-25°C).
 - Observation: The reaction is mildly exothermic.[2] A precipitate may begin to form as the reaction progresses.[5]
- Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor consumption of indoline by TLC (Eluent: 30% EtOAc in Hexanes).
- Workup:

- If precipitate forms: Filter the solid using a Buchner funnel.[2] Wash the cake with cold DCM (2 x 5 mL) and Hexanes (2 x 10 mL).
- If solution remains clear: Concentrate the solvent under reduced pressure to ~5 mL. Add Hexanes (20 mL) slowly to induce precipitation. Filter and wash as above.[2]
- Purification: The crude solid is typically >95% pure.[2] If necessary, recrystallize from hot Ethanol or an EtOAc/Hexane mixture.
- Drying: Dry the solid under high vacuum at 40°C for 4 hours.

Method B: CDI Activation (Alternative Route)

Use this method if the isocyanate is unavailable or if you wish to avoid handling volatile isocyanates.[2] This route generates the reactive intermediate in situ from the aniline.[2]

Materials Table

Reagent	CAS No.	Equiv.[2][4][5]	Role
3,4-Dichloroaniline	95-76-1	1.0	Amine Precursor
1,1'-Carbonyldiimidazole (CDI)	530-62-1	1.1	Coupling Agent
Indoline	496-15-1	1.0	Nucleophile
THF (Anhydrous)	109-99-9	-	Solvent

Protocol

- Activation: Dissolve 3,4-Dichloroaniline (1.62 g, 10.0 mmol) in anhydrous THF (20 mL). Add CDI (1.78 g, 11.0 mmol) in one portion.
- Intermediate Formation: Stir at 60°C for 2 hours. Evolution of CO₂ gas confirms the formation of the reactive acyl-imidazole intermediate.[1][2]
- Coupling: Cool the mixture to room temperature. Add Indoline (1.19 g, 10.0 mmol).
- Completion: Stir at 60°C for an additional 4–6 hours.

- Workup: Evaporate THF. Redissolve residue in EtOAc (50 mL) and wash with 1M HCl (remove unreacted imidazole), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Characterization & Quality Control

Expected Analytical Data

- Physical State: White to off-white crystalline solid.[1][2]
- Melting Point: Expected range 160–180°C (dependent on polymorph).[2]
- Mass Spectrometry (ESI+): m/z = 307.04 [M+H]⁺ (Calculated for C₁₅H₁₂Cl₂N₂O).[2]
- IR Spectroscopy:
 - ν(N-H) stretch: ~3300–3350 cm⁻¹[2]
 - ν(C=O) urea stretch: ~1640–1660 cm⁻¹[2]
- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 8.80 (s, 1H, NH-Ar) – Broad singlet, exchangeable.
 - δ 7.90 (d, J=8.0 Hz, 1H, Indoline C7-H) – Deshielded by urea carbonyl.
 - δ 7.85 (d, J=2.0 Hz, 1H, Dichlorophenyl H2).
 - δ 7.50 (d, J=8.5 Hz, 1H, Dichlorophenyl H5).
 - δ 7.45 (dd, 1H, Dichlorophenyl H6).
 - δ 7.10–7.25 (m, 2H, Indoline Ar-H).
 - δ 6.90 (t, 1H, Indoline Ar-H).
 - δ 4.10 (t, J=8.5 Hz, 2H, Indoline C2-H₂).
 - δ 3.10 (t, J=8.5 Hz, 2H, Indoline C3-H₂).

Safety & Handling

- Isocyanates: 3,4-Dichlorophenyl isocyanate is a lachrymator and potential sensitizer.[2] Handle only in a functioning fume hood. Avoid inhalation.
- Indoline: Irritant to eyes and skin.[2][6]
- Waste Disposal: Quench unreacted isocyanates with methanol or aqueous ammonia before disposal.[2] All halogenated waste must be segregated.[2]

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